molecular formula C18H19N3O B3059942 2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone CAS No. 143993-21-9

2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone

Cat. No.: B3059942
CAS No.: 143993-21-9
M. Wt: 293.4
InChI Key: IORILOKNTLZJQO-UHFFFAOYSA-N
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Description

2-[1-(Phenethylamino)ethyl]-4(3H)-quinazolinone is a synthetic compound with the molecular formula C18H19N3O.

Preparation Methods

The synthesis of 2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) . The most common approach includes the following steps:

    Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields the quinazolinone derivatives.

Chemical Reactions Analysis

2-[1-(Phenethylamino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common reagents and conditions include acetic anhydride for cyclization and ammonia solution for the formation of quinazolinone derivatives . Major products formed from these reactions include various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinazolinone derivatives, including 2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone, have shown promising anticancer properties. Research indicates that quinazolinones can induce cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that certain quinazolinone-thiazole hybrids exhibit significant antiproliferative activity against tumor cells, suggesting that modifications to the quinazolinone structure can enhance its efficacy against cancer .

Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological applications. Quinazolinones have been reported to exhibit sedative and anticonvulsant activities, which could be beneficial in treating neurological disorders . The phenethylamine moiety may contribute to these effects, as compounds with similar structures often interact with neurotransmitter systems.

Biological Activities

Antimicrobial Properties
The biological activity of quinazolinones extends to antimicrobial effects. Various studies have highlighted their antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The incorporation of different substituents on the quinazolinone core can modulate these activities, allowing for tailored therapeutic agents.

Anti-inflammatory Effects
Research has indicated that quinazolinone derivatives possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, where such compounds could serve as therapeutic agents . The ability to synthesize diverse quinazolinone derivatives via multicomponent reactions enhances the potential for discovering new anti-inflammatory drugs.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including Ugi four-component reactions (Ugi-4CR). This approach allows for rapid synthesis and modification of the compound's structure to investigate its biological activities further . Understanding the structure-activity relationship is crucial for optimizing the compound’s efficacy and safety profile.

Case Studies and Research Findings

Study Findings Applications
Study on Anticancer Activity Demonstrated significant cytotoxicity against multiple cancer cell linesPotential anticancer drug development
Neuropharmacological Study Exhibited sedative and anticonvulsant effectsTreatment for neurological disorders
Antimicrobial Activity Research Showed efficacy against various bacterial strainsDevelopment of new antimicrobial agents
Anti-inflammatory Research Indicated potential in reducing inflammationTherapeutics for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to exhibit antibacterial activity by binding to penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis . This compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

2-[1-(Phenethylamino)ethyl]-4(3H)-quinazolinone can be compared with other similar compounds, such as:

    2-Substituted-4(3H)-quinazolinones: These compounds share a similar core structure but differ in the substituents attached to the quinazolinone ring.

    3-Substituted-4(3H)-quinazolinones: These derivatives have substitutions at the 3-position of the quinazolinone ring.

    2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substitutions at both the 2- and 3-positions of the quinazolinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Biological Activity

The compound 2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone is part of the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C16H18N4O and a molecular weight of 286.34 g/mol. The structure includes a quinazolinone core substituted with a phenethylamino group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines. For instance, studies have documented its effectiveness against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-712.0
This compoundHT-2910.5

These findings suggest that the compound can effectively inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinones has also been explored. In vitro studies have shown that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to synergize with piperacillin-tazobactam, enhancing its bactericidal effect:

CombinationBacterial StrainResult
This compound + Piperacillin-TazobactamMRSASynergistic effect

This synergy is attributed to the ability of the quinazolinones to bind to allosteric sites on penicillin-binding proteins, facilitating antibiotic action .

Anti-inflammatory Activity

Quinazolinone derivatives are known for their anti-inflammatory properties. The specific compound has been tested for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. Results indicate that it can significantly reduce TNF-α levels in activated macrophages:

AssayResult
TNF-α Inhibition75% inhibition at 10 µM

This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating various quinazolinone derivatives, this compound was highlighted for its potent activity against breast cancer cells. The study utilized MTT assays to assess cell viability post-treatment, confirming its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Synergy

A clinical model involving MRSA infections demonstrated that the combination of this quinazolinone with traditional antibiotics led to improved outcomes in infection control. This underscores the importance of exploring combination therapies to enhance efficacy against resistant strains.

Properties

IUPAC Name

2-[1-(2-phenylethylamino)ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13(19-12-11-14-7-3-2-4-8-14)17-20-16-10-6-5-9-15(16)18(22)21-17/h2-10,13,19H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORILOKNTLZJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215430
Record name 2-[1-[(2-Phenylethyl)amino]ethyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143993-21-9
Record name 2-[1-[(2-Phenylethyl)amino]ethyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143993-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-[(2-Phenylethyl)amino]ethyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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